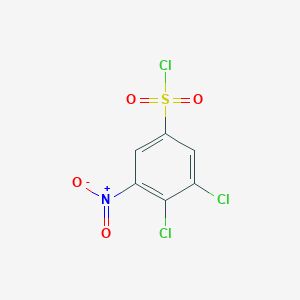

3,4-Dichloro-5-nitrobenzenesulfonyl chloride

Description

Historical Context of Sulfonyl Chloride Derivatives in Organic Chemistry

Sulfonyl chlorides have played a pivotal role in synthetic organic chemistry since their discovery in the 19th century. Early methods for synthesizing aromatic sulfonyl chlorides involved the reaction of benzene derivatives with chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$), a process that remains industrially relevant. For example, benzenesulfonyl chloride was first prepared in 1838 by Henri Victor Regnault through the reaction of benzene with chlorosulfonic acid. This foundational work paved the way for more complex derivatives, including nitro- and polychlorinated variants.

The development of 3,4-dichloro-5-nitrobenzenesulfonyl chloride builds upon mid-20th-century advancements in directed electrophilic substitution. Researchers discovered that introducing electron-withdrawing groups (e.g., nitro or chloro) at specific positions on the benzene ring could modulate reactivity patterns. Patent literature from the 1990s demonstrates optimized methods for synthesizing nitrobenzenesulfonyl chlorides using mixed acid systems, achieving yields exceeding 95%. These innovations enabled the practical synthesis of multisubstituted derivatives critical for pharmaceutical and materials science applications.

Structural Significance of Substituted Nitrobenzenesulfonyl Chlorides

The molecular architecture of 3,4-dichloro-5-nitrobenzenesulfonyl chloride ($$ \text{C}6\text{H}2\text{Cl}3\text{NO}4\text{S} $$) exemplifies strategic functionalization for targeted reactivity. Key structural features include:

- Nitro group at position 5: This strong electron-withdrawing group directs subsequent electrophilic attacks to specific ring positions while stabilizing intermediates through resonance.

- Chlorine atoms at positions 3 and 4: These halogens enhance solubility in nonpolar solvents and participate in halogen-bonding interactions, influencing crystallization behavior.

- Sulfonyl chloride (-SO$$_2$$Cl) at position 1: A highly reactive moiety enabling nucleophilic substitution reactions with amines, alcohols, and thiols.

Comparative studies of substituted benzenesulfonyl chlorides reveal that the 3,4-dichloro-5-nitro substitution pattern creates unique electronic effects. The nitro group’s -M (meta-directing) effect combines with the chlorine atoms’ +M (ortho/para-directing) effects to create a polarized electron distribution. This is evidenced by shifts in infrared spectroscopy absorption bands for the S=O stretch (typically 1360–1380 cm$$^{-1}$$) compared to less-substituted analogues.

Positional Isomerism in Polychlorinated Nitrobenzenesulfonyl Compounds

Positional isomerism profoundly impacts the physical and chemical properties of polychlorinated nitrobenzenesulfonyl chlorides. Consider the following comparative analysis:

The 3,4-dichloro-5-nitro isomer exhibits higher reactivity in nucleophilic substitution due to reduced steric hindrance around the sulfonyl chloride group compared to 2,6-substituted variants. Computational studies using density functional theory (DFT) show that the 3,4-dichloro substitution creates a localized electron deficiency at the sulfonyl group ($$ \delta^+ = +0.32 \, \text{e} $$), enhancing its electrophilicity.

Crystallographic data for related compounds (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) reveal planar sulfonyl groups with S-Cl bond lengths of 2.01–2.03 Å, slightly elongated compared to aliphatic sulfonyl chlorides due to conjugation with the aromatic system. These structural nuances directly influence applications in peptide synthesis and polymer crosslinking, where regiospecific reactivity is essential.

Properties

IUPAC Name |

3,4-dichloro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOFGWYOXWABGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- 3,4-Dichloro-5-nitrobenzene or closely related positional isomers.

- Chlorosulfonic acid (ClSO3H) as sulfonating and chlorinating agent.

- Inorganic acid chlorides (e.g., thionyl chloride, SOCl2) to convert sulfonic acids to sulfonyl chlorides when necessary.

Reaction Conditions

- The aromatic substrate is reacted with chlorosulfonic acid at elevated temperatures, typically between 90°C and 120°C.

- The reaction mixture is maintained at these temperatures for several hours to ensure complete sulfonation.

- Subsequent treatment with inorganic acid chlorides at 40°C to 90°C converts sulfonic acid groups into sulfonyl chlorides.

- The process can be conducted under atmospheric or elevated pressure.

Reaction Mechanism

- Electrophilic aromatic substitution introduces the sulfonyl group onto the aromatic ring.

- The sulfonic acid intermediate is then chlorinated to form the sulfonyl chloride functional group.

- The presence of electron-withdrawing nitro and chloro substituents influences regioselectivity and reaction rates.

Yield and Purity

- Optimized processes yield 95–98% of the theoretical amount of sulfonyl chloride.

- The crude product often exhibits high purity, suitable for direct use without further purification.

- Thermal stability of the reaction mixture is high, with decomposition onset above 180°C, enhancing safety.

Alternative Synthetic Method via Disulfide Intermediates

Process Summary

- Sodium sulfide (Na2S) and elemental sulfur are refluxed in an organic solvent to form sodium disulfide (Na2S2).

- The Na2S2 solution is added to 4-nitrochlorobenzene in an organic solvent at 70–74°C, stirred for 4 hours, then cooled and filtered to isolate the disulfide intermediate.

- The disulfide is then chlorinated in the presence of chlorine gas and ethylene dichloride at 55–60°C.

- After chlorination, the mixture is treated with dimethylformamide (DMF) and thionyl chloride to yield the sulfonyl chloride product.

- Post-reaction workup involves washing, neutralization, solvent removal, and crystallization.

Advantages

- This method offers high yield (~97.7%) and good product quality.

- It is considered industrially viable due to relatively mild conditions and cost-effective reagents.

- Safety is enhanced by controlled chlorination and reaction monitoring.

Data Table: Comparison of Preparation Methods

| Parameter | Sulfonation/Chlorination Route | Disulfide Intermediate Route |

|---|---|---|

| Starting Material | 3,4-Dichloro-5-nitrobenzene or analogs | 4-Nitrochlorobenzene |

| Key Reagents | Chlorosulfonic acid, inorganic acid chlorides | Na2S, sulfur, Cl2, SOCl2, DMF |

| Temperature Range | 90–120°C (sulfonation), 40–90°C (chlorination) | 55–74°C (various steps) |

| Reaction Time | Several hours | Several hours (4h stirring + chlorination) |

| Yield | 95–98% | ~97.7% |

| Purity of Product | High, often no further purification needed | High, requires post-processing |

| Industrial Suitability | Yes, continuous flow possible | Yes, scalable with controlled chlorination |

| Safety | High thermal stability, exotherm onset >180°C | Good safety profile with controlled steps |

Research Findings and Notes

- The sulfonation of nitro-substituted chlorobenzenes with chlorosulfonic acid is well-documented to proceed efficiently at elevated temperatures, with regioselective sulfonylation facilitated by the directing effects of chloro and nitro groups.

- The conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride or related chlorinating agents is a standard industrial practice.

- The disulfide intermediate route, involving sodium disulfide and chlorination, provides an alternative pathway with high yields and operational simplicity.

- Process optimization includes controlling reagent molar ratios (e.g., disulfide:Cl2:SOCl2 ~1:6:2.2) and solvent systems (ethylene dichloride with aqueous NaCl) to enhance conversion and purity.

- Post-reaction workup with neutralization and solvent removal is critical to isolate high-purity 3,4-dichloro-5-nitrobenzenesulfonyl chloride.

- Thermal analysis confirms the stability of the product and reaction mixtures, reducing risks during scale-up.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms and the nitro group on the benzene ring can be substituted by other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Major Products:

Substitution Products: Depending on the substituent introduced, various derivatives of 3,4-Dichloro-5-nitrobenzenesulfonyl chloride can be obtained.

Reduction Products: The primary product of reduction is 3,4-dichloro-5-aminobenzenesulfonyl chloride.

Scientific Research Applications

Synthesis of Sulfonamides and Sulfinic Acids

DCNBSC serves as an important precursor for the synthesis of sulfonamides and sulfinic acids. These compounds are widely used in pharmaceuticals and agrochemicals. The functional groups present in DCNBSC facilitate the formation of sulfonamide bonds, which are essential in drug development for their antibacterial properties.

Case Study: Synthesis of Sulfonamides

- Reaction Conditions : DCNBSC is reacted with amines under controlled conditions to yield sulfonamides.

- Yield : Typical yields can exceed 80% depending on the reaction setup.

- Applications : Sulfonamides produced from DCNBSC are utilized in treatments for bacterial infections and as anti-inflammatory agents.

Dye Production

The compound is also utilized as an intermediate in the synthesis of various dyes, particularly those belonging to the triphenedioxazine series. These dyes are known for their vibrant colors and stability.

Case Study: Dye Synthesis

- Process : DCNBSC is used to create diphenylamine dyestuffs through a series of reactions involving other aromatic compounds.

- Yield and Purity : Enhanced methods have been developed to increase both yield and purity, achieving over 90% theoretical yield under optimized conditions .

- Applications : The dyes synthesized find applications in textiles, inks, and coatings.

Biochemical Applications

In biochemistry, DCNBSC is employed as a biochemical reagent in proteomics research. It is particularly useful for modifying proteins through sulfonylation, which can alter protein function or stability.

Application Example: Proteomics Research

- Functionality : The compound can selectively label amino acids containing nucleophilic side chains (like cysteine), aiding in the study of protein interactions and functions.

- Research Findings : Studies have shown that proteins modified with DCNBSC exhibit changes in activity that can be quantitatively measured using mass spectrometry techniques .

Chemical Reactivity and Hydrolysis

DCNBSC is known to hydrolyze slowly in water, which can be advantageous or disadvantageous depending on the intended application. Understanding its reactivity is crucial for its effective use in synthesis.

| Property | Description |

|---|---|

| Hydrolysis Rate | Slow hydrolysis in aqueous solutions |

| Solubility | Limited solubility; hydrolyzes over time |

| Stability | Stable under dry conditions but reactive with nucleophiles |

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring. These groups make the sulfonyl chloride moiety highly reactive, facilitating various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3,4-Dichloro-5-nitrobenzenesulfonyl chloride with two structurally related sulfonyl chlorides and a benzoyl chloride derivative, based on substituent patterns, reactivity, and applications inferred from the provided evidence.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity Differences :

- The nitro group in 3,4-Dichloro-5-nitrobenzenesulfonyl chloride significantly increases the electrophilicity of the -SO₂Cl group compared to 2,4-Dichloro-5-fluorobenzenesulfonyl chloride, where fluorine has a weaker electron-withdrawing effect .

- In contrast, 3-Chloro-5-(trifluoromethyl)benzoyl chloride contains a benzoyl chloride (-COCl) group, which is more reactive toward nucleophiles than sulfonyl chlorides but less thermally stable .

Synthetic Utility :

- Fluorinated analogs like 2,4-Dichloro-5-fluorobenzenesulfonyl chloride are preferred in pharmaceutical synthesis due to fluorine’s metabolic stability and bioavailability-enhancing properties .

- The trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride enhances lipophilicity, making it valuable in agrochemical formulations .

Safety and Handling: Limited hazard data are available for 3-Chloro-5-(trifluoromethyl)benzoyl chloride, as its SDS lacks specific hazard statements .

Biological Activity

3,4-Dichloro-5-nitrobenzenesulfonyl chloride is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological activity, including key findings from research studies, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

3,4-Dichloro-5-nitrobenzenesulfonyl chloride is characterized by the presence of two chlorine atoms and a nitro group on a benzene ring, with a sulfonyl chloride functional group. This structure contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 3,4-Dichloro-5-nitrobenzenesulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, particularly proteins and nucleic acids. This property allows it to act as an alkylating agent, leading to various cellular responses.

Key Mechanisms:

- Alkylation of DNA: The compound can interact with DNA, potentially leading to mutations or cell death.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes by modifying active sites through covalent bonding.

- Induction of Oxidative Stress: The compound has been shown to generate reactive oxygen species (ROS), contributing to cytotoxic effects in certain cell types .

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonyl chloride compounds exhibit antimicrobial properties. For instance, some benzenesulfonate derivatives have shown potent activity against Enterococcus faecalis and Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 6.25 mg/L . This suggests that 3,4-Dichloro-5-nitrobenzenesulfonyl chloride may also possess similar antimicrobial potential.

Cytotoxicity and Antiproliferative Effects

Studies have reported that compounds similar to 3,4-Dichloro-5-nitrobenzenesulfonyl chloride exhibit significant antiproliferative effects against various cancer cell lines. For example, one study indicated that compounds with structural similarities showed low micromolar effective concentrations (EC50) against leukemia cells, highlighting their potential as anticancer agents .

Case Studies and Research Findings

- Anticancer Properties : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through DNA damage mechanisms. The EC50 values for these compounds ranged from 3.3 µM to 23 µM depending on the specific structure and substituents present .

- Oxidative Stress Induction : Research indicates that related compounds may induce oxidative stress in cells, leading to increased levels of ROS. This mechanism has been linked to both antimicrobial activity and cytotoxic effects .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the sulfonyl group significantly affect the biological activity of these compounds. For instance, the introduction of halogen substituents enhanced the antimicrobial efficacy against Gram-positive bacteria while maintaining low cytotoxicity towards human cells .

Data Summary

Q & A

Q. How can its stability under photolytic conditions be exploited for photoaffinity labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.